2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide

Medicinal chemistry Structure‑activity relationship Amyloid inhibition

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide (CAS 1021118‑87‑5; molecular formula C₂₁H₂₀ClN₃O₄S; MW 445.92) is an α‑(N‑sulfonamido)acetamide derivative that embeds a pyridine‑3‑sulfonamide core, a 4‑chlorobenzyl substituent on the sulfonamide nitrogen, and a 4‑methoxyphenyl group on the acetamide nitrogen [REFS‑1]. The α‑(N‑sulfonamido)acetamide scaffold is explicitly claimed in US Patent 7300936B2 as an inhibitor of β‑amyloid peptide (β‑AP) production, positioning this compound within a class of investigational agents for Alzheimer’s disease and related amyloidopathies [REFS‑2].

Molecular Formula C21H20ClN3O4S
Molecular Weight 445.92
CAS No. 1021118-87-5
Cat. No. B2435940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide
CAS1021118-87-5
Molecular FormulaC21H20ClN3O4S
Molecular Weight445.92
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C21H20ClN3O4S/c1-29-19-10-8-18(9-11-19)24-21(26)15-25(14-16-4-6-17(22)7-5-16)30(27,28)20-3-2-12-23-13-20/h2-13H,14-15H2,1H3,(H,24,26)
InChIKeyNTAAQMZFVFFVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(N-(4-Chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide (CAS 1021118-87-5) – Chemical Class, Physicochemical Identity, and Patent-Backed Therapeutic Scaffold


2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide (CAS 1021118‑87‑5; molecular formula C₂₁H₂₀ClN₃O₄S; MW 445.92) is an α‑(N‑sulfonamido)acetamide derivative that embeds a pyridine‑3‑sulfonamide core, a 4‑chlorobenzyl substituent on the sulfonamide nitrogen, and a 4‑methoxyphenyl group on the acetamide nitrogen [REFS‑1]. The α‑(N‑sulfonamido)acetamide scaffold is explicitly claimed in US Patent 7300936B2 as an inhibitor of β‑amyloid peptide (β‑AP) production, positioning this compound within a class of investigational agents for Alzheimer’s disease and related amyloidopathies [REFS‑2]. The pyridine‑3‑sulfonamide motif is further recognized for its metal‑chelating capacity, particularly zinc‑dependent carbonic anhydrase (CA) isoforms and the lipoamide dehydrogenase (Lpd) of Mycobacterium tuberculosis, imparting potential utility in oncology, anti‑infective, and neuroscience research [REFS‑3][REFS‑4].

Why Generic Substitution Fails for 2-(N-(4-Chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide: Critical Role of Dual N‑Substituents in Determining Target Engagement and Selectivity


Within the α‑(N‑sulfonamido)acetamide class, subtle permutations of the two independent N‑substituents—the sulfonamide nitrogen and the acetamide nitrogen—produce compounds that diverge sharply in target binding, isoform selectivity, metabolic stability, and cellular permeability [REFS‑1]. Studies on pyridine‑3‑sulfonamides demonstrate that replacing the 4‑chlorobenzyl group with 4‑methoxybenzyl or unsubstituted benzyl alters both lipophilicity (estimated ΔclogP ≈ 0.6 log units) and halogen‑bonding potential, while swapping the 4‑methoxyphenyl amide for a phenyl or benzyl amide removes a key hydrogen‑bond‑acceptor site that can be critical for target‑residue interactions [REFS‑2][REFS‑3]. Consequently, a generic “sulfonamido‑acetamide” replacement cannot preserve the unique pharmacophore geometry and electronic profile that this compound presents, and any procurement decision based solely on scaffold similarity risks acquiring material with uncharacterized potency, selectivity, and ADME behavior [REFS‑4].

Product‑Specific Evidence Guide: 2-(N-(4-Chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide – Quantitative Differentiation Against Closest Analogs


Hydrogen‑Bond‑Acceptor Capacity Advantage of the 4‑Methoxyphenyl Amide Substituent Over the Unsubstituted Phenyl Analog

The 4‑methoxyphenyl group on the acetamide nitrogen distinguishes this compound from the equipotent‑scaffold analog 2‑(N‑(4‑chlorobenzyl)pyridine‑3‑sulfonamido)‑N‑phenylacetamide (CAS 1021074‑73‑6), which lacks the para‑methoxy substituent. The methoxy oxygen contributes an additional hydrogen‑bond‑acceptor site (Hammett σₚ ≈ –0.27) and modifies the electronic character of the pendant phenyl ring, potentially strengthening interactions with hydrogen‑bond‑donor residues in target proteins such as β‑secretase or carbonic anhydrase isoforms [REFS‑1]. This structural distinction is consistent with the SAR delineated in US Patent 7300936B2, where aryl‑substituted α‑(N‑sulfonamido)acetamides showed differential β‑amyloid inhibitory activity depending on the nature and position of the aryl substituent [REFS‑2].

Medicinal chemistry Structure‑activity relationship Amyloid inhibition

Lipophilicity Differentiation: 4‑Chlorobenzyl vs. 4‑Methoxybenzyl Sulfonamide N‑Substituent

Replacing the 4‑chlorobenzyl group on the sulfonamide nitrogen with a 4‑methoxybenzyl group (as in the analog 2‑(N‑(4‑methoxybenzyl)pyridine‑3‑sulfonamido)‑N‑(4‑methoxyphenyl)acetamide) is estimated to reduce the octanol‑water partition coefficient (clogP) by approximately 0.6 log units, based on fragment‑based calculation of the respective substituent hydrophobicities [REFS‑1]. For this compound (C₂₁H₂₀ClN₃O₄S, MW 445.92), the 4‑chlorobenzyl moiety (Cl‑π = 0.71) provides greater lipophilic character than the 4‑methoxybenzyl moiety (OCH₃‑π = –0.02), which can translate into superior passive membrane permeability and tissue distribution in cellular and in vivo models [REFS‑2]. Such lipophilicity differences are known to alter the apparent potency in cell‑based assays, even when the intrinsic binding affinity remains constant.

Physicochemical property Lipophilicity Permeability

Pyridine‑3‑Sulfonamide Core: Carbonic Anhydrase IX Inhibition Potency Comparable to Clinical Sulfonamides

The pyridine‑3‑sulfonamide core of this compound has been validated in a closely related series of 4‑substituted pyridine‑3‑sulfonamides that were evaluated against human carbonic anhydrase isoforms I, II, IX, and XII using stopped‑flow CO₂ hydration assays [REFS‑1]. In that study, the most potent pyridine‑3‑sulfonamides (compounds 15–19) exhibited Kᵢ values of 19.5–48.6 nM against the tumor‑associated isoform hCA IX, placing them on par with or superior to the clinically used sulfonamides acetazolamide (Kᵢ = 25 nM), methazolamide, ethoxzolamide, dichlorophenamide, and indisulam (Kᵢ = 24–50 nM) [REFS‑1]. Although the target compound differs in its acyclic sulfonamide tail, it retains the pyridine‑3‑sulfonamide zinc‑binding group and therefore falls within the same pharmacophore class that achieves nanomolar CA IX inhibition [REFS‑2].

Carbonic anhydrase inhibition Tumor hypoxia Isoform selectivity

Selectivity Advantage Over N‑Methylpyridine‑3‑Sulfonamides: Avoidance of CYP‑Mediated N‑Demethylation

The N‑methylpyridine‑3‑sulfonamide class has been identified as potent inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd), affording >1,000‑fold selectivity over the human enzyme homolog (Bryk et al., 2013) [REFS‑1]. The related compound 2‑(2‑amino‑5‑bromo‑N‑methylpyridine‑3‑sulfonamido)‑N‑(4‑methoxyphenyl)acetamide (MeSH C586751) is indexed with anti‑bacterial and dihydrolipoamide dehydrogenase inhibitor activities [REFS‑2]. However, the N‑methyl group present in these analogs is a well‑established metabolic soft spot, susceptible to CYP450‑mediated oxidative N‑demethylation that can generate formaldehyde and inactive metabolites [REFS‑3]. By contrast, the target compound replaces the N‑methyl with an N‑(4‑chlorobenzyl) group, which is sterically hindered and lacks the N‑methyl C–H bonds that are the primary site of CYP450 attack. This substitution is expected to prolong metabolic half‑life in liver microsome assays and in vivo PK studies.

Metabolic stability CYP450 liability Anti‑infective

Molecular Weight and Polarity Differentiation from N‑Benzyl Analog for Chromatographic and Analytical Workflows

In procurement and quality‑control contexts, the structural difference between the target compound and its N‑benzyl analog (N‑benzyl‑2‑(N‑(4‑chlorobenzyl)pyridine‑3‑sulfonamido)acetamide, CAS 1021118‑91‑1) provides a practical analytical advantage [REFS‑1]. The target compound (MW 445.92) carries a 4‑methoxyphenylacetamide moiety in place of the benzylacetamide group (MW 429.92), yielding a molecular‑weight difference of +16 Da and an increased topological polar surface area (tPSA estimated at ~101 Ų vs. ~72 Ų for the benzyl analog) [REFS‑2]. This difference in polarity and mass facilitates unambiguous identification and quantification by LC‑UV‑MS, RP‑HPLC retention time, and high‑resolution mass spectrometry, reducing the risk of cross‑contamination or misidentification when multiple analogs are handled concurrently in a synthesis or screening laboratory.

Analytical chemistry Chromatographic separation Quality control

Halogen‑Bonding Potential of the 4‑Chlorobenzyl Group Confers Unique Molecular Recognition Compared to Non‑Halogenated Analogs

The 4‑chlorobenzyl substituent on the sulfonamide nitrogen introduces a σ‑hole on the chlorine atom that can engage in halogen‑bonding interactions with backbone carbonyl oxygens or π‑electron clouds of aromatic protein residues [REFS‑1]. This non‑covalent interaction, absent in the 4‑methylbenzyl, 4‑methoxybenzyl, or unsubstituted benzyl analogs, provides an additional enthalpic contribution to binding free energy that can enhance both affinity and selectivity for halogen‑accepting target sites [REFS‑2]. In the context of pyridine‑3‑sulfonamide‑based inhibitors, halogen bonding has been implicated in the selectivity of certain CA inhibitors, where a chlorine atom at the para position of a benzyl group formed a favorable C–Cl···O=C interaction with a backbone amide, contributing an estimated –0.5 to –1.5 kcal/mol to the binding free energy [REFS‑3].

Halogen bonding Molecular recognition Drug design

Optimal Research and Procurement Scenarios for 2-(N-(4-Chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide (CAS 1021118-87-5)


Development of β‑Amyloid Production Inhibitors for Alzheimer’s Disease Probe Discovery

The compound is explicitly covered by the α‑(N‑sulfonamido)acetamide scaffold claims of US Patent 7300936B2, which describes its utility as an inhibitor of β‑amyloid peptide (β‑AP) production [REFS‑1]. Procurement teams building focused libraries for Alzheimer’s disease target screening should select this compound over non‑sulfonamido acetamide analogs, as the sulfonamide group is essential for the claimed β‑AP inhibitory activity. The 4‑methoxyphenylacetamide tail further differentiates it from the N‑phenyl analog, offering an additional hydrogen‑bond acceptor that may engage β‑site amyloid precursor protein cleaving enzyme 1 (BACE1) or γ‑secretase complex residues identified in docking studies [REFS‑2].

Carbonic Anhydrase IX‑Targeted Anticancer Probe Design

The pyridine‑3‑sulfonamide core positions this compound within a class of nanomolar hCA IX inhibitors (class Kᵢ = 19.5–48.6 nM), comparable to the clinical CA inhibitor acetazolamide [REFS‑3]. The N‑(4‑chlorobenzyl) substituent provides superior lipophilicity (estimated clogP ≈3.2) relative to 4‑methoxybenzyl analogs, which can enhance penetration into hypoxic tumor microenvironments where CA IX is overexpressed. Laboratories evaluating tumor‑hypoxia models or CA‑IX‑dependent pH regulation should procure this compound rather than the less lipophilic 4‑methoxybenzyl congener, as the ΔclogP of +0.6 translates to approximately 4‑fold greater octanol‑water partitioning and potentially improved cell‑based activity [REFS‑4].

Anti‑Mycobacterial Probe Optimization with Reduced Metabolic Liability

N‑Methylpyridine‑3‑sulfonamides have demonstrated >1,000‑fold selectivity for Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) over the human homolog, identifying the pyridine‑3‑sulfonamide core as a privileged motif for species‑selective Lpd inhibition [REFS‑5]. However, the N‑methyl group is a well‑characterized CYP450‑metabolic soft spot. By replacing N‑methyl with N‑(4‑chlorobenzyl), this compound eliminates the primary oxidative clearance pathway (N‑demethylation) while potentially retaining the Lpd‑binding scaffold [REFS‑6]. Contract research organizations conducting Mtb target‑based phenotypic screening or animal infection models should select this compound for its predicted longer in vivo half‑life, reducing the need for frequent re‑dosing in PK/PD studies.

Combinatorial Library Synthesis and Analytical Quality‑Control Reference

The distinct molecular weight (445.92 Da) and topological polar surface area (~101 Ų) of this compound provide clear LC‑MS separation from closely related analogs such as the N‑benzyl derivative (MW 429.92, tPSA ≈72 Ų) [REFS‑7][REFS‑8]. For high‑throughput screening centers or medicinal chemistry core facilities that maintain compound libraries of multiple pyridine‑3‑sulfonamido‑acetamide congeners, the +16 Da mass difference and 40% larger tPSA ensure unambiguous identification and purity verification by standard UPLC‑UV‑MS workflows, reducing the risk of well‑plate misassignment and data integrity errors.

Quote Request

Request a Quote for 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.